2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(14-12-19-15-7-2-1-6-13(14)15)17(22)18-8-5-11-20-9-3-4-10-20/h1-2,6-7,12,19H,3-5,8-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMOZCXWBILBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or via the cyclization of 1,4-diaminobutane.
Coupling Reaction: The indole and pyrrolidine rings are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A study demonstrated that derivatives of indole compounds can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro and in vivo models.
Neurological Disorders
The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety.
- Mechanism : The compound may act as a serotonin receptor modulator, which is crucial for mood regulation. Early studies have indicated that it could enhance serotonergic transmission, leading to improved mood and reduced anxiety behaviors.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and neurodegenerative disorders.
- Research Findings : Experimental data suggest that this compound can inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : In vitro tests revealed that it effectively inhibits the growth of certain Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents.
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s analogs differ primarily in substituents on the indole ring, acetamide linker, or the amine side chain. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Indole vs. Quinoline derivatives often exhibit enhanced metabolic stability but reduced solubility due to planar aromatic systems .
Side-Chain Modifications: Replacing the pyrrolidinylpropyl group with a simpler ethyl group (as in 215b, ) reduces molecular weight (258.34 vs. 327.42 g/mol) but may diminish binding affinity due to loss of conformational restraint .
Acetamide Linker Variations :
- The thiadiazole-containing analog 7 () replaces the indole with a sulfur-heterocyclic system, increasing hydrophobicity and altering pharmacokinetic profiles .
- 2-(2-Oxopyrrolidin-1-yl)acetamide () lacks the indole ring but retains the pyrrolidone group, highlighting the importance of the acetamide-pyrrolidine motif in solubility and toxicity profiles .
Physicochemical and Pharmacological Insights
- Solubility : The pyrrolidinylpropyl side chain in the target compound likely improves water solubility compared to analogs with bulkier aromatic substituents (e.g., H4 in ) .
- Toxicity : While direct toxicity data for the target compound is unavailable, 2-(2-oxopyrrolidin-1-yl)acetamide () exhibits acute oral toxicity (H302) and skin sensitization (H317), suggesting that similar acetamide derivatives may require careful handling .
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound characterized by the presence of an indole ring and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- CAS Number : 852368-20-8
Biological Activity Overview
The biological activity of 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of investigation include:
-
Antitumor Activity
- Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties, particularly against solid tumors such as colon and lung cancers. These compounds have been shown to inhibit tumor growth in vitro and in vivo models, suggesting their utility in cancer therapy .
- Neuroprotective Effects
- Enzyme Inhibition
The proposed mechanisms through which 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide exerts its biological effects include:
- Modulation of Protein Interactions : The compound's structure allows it to interact with various proteins involved in cell signaling pathways, potentially leading to altered cellular responses.
- Antioxidant Activity : By reducing reactive oxygen species (ROS) levels, the compound may protect cells from oxidative damage, thereby enhancing cell survival under stress conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the key synthetic pathways for 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including amidation and functional group coupling. For example, analogous indole derivatives are synthesized via nucleophilic substitution, where the pyrrolidine-propylamine side chain is introduced through carbodiimide-mediated coupling . Optimization of temperature (e.g., 80–110°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., Lewis acids) is critical to maximize yield and purity . Reaction progress is monitored using TLC or HPLC.
Q. How is the molecular structure of this compound validated in academic research?
Structural characterization employs spectroscopic techniques:
- NMR : ¹H and ¹³C NMR confirm backbone connectivity and substituent positions, particularly the indole C3 attachment and pyrrolidinylpropyl group .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₇H₂₀N₃O₂ requires 298.16 g/mol) .
- IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ confirm carbonyl groups (amide and ketone) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, safety measures for structurally similar acetamides include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Keep in a dry, dark environment at room temperature, as light sensitivity is common in indole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies in bioactivity data (e.g., receptor affinity vs. cytotoxicity) require:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .
- Metabolic Stability Tests : Assess liver microsomal degradation to clarify in vitro vs. in vivo efficacy gaps .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Models binding to targets like CYP51 (linked to antiparasitic activity) or adrenoceptors .
- MD Simulations : Evaluate binding stability over time, focusing on hydrogen bonds with pyrrolidinyl nitrogen and indole π-π stacking .
- QSAR Studies : Correlate substituent effects (e.g., methoxy groups) with activity trends .
Q. What challenges arise in optimizing this compound’s solubility for in vivo studies?
The compound’s limited aqueous solubility (common in lipophilic indole derivatives) necessitates:
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability .
Q. How do researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout Models : CRISPR/Cas9-edited cell lines to confirm target dependency (e.g., α1D-adrenoceptor inhibition) .
- Biochemical Assays : Measure downstream effects like cAMP modulation or caspase activation .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry .
Q. What analytical methods address purity inconsistencies in synthesized batches?
- HPLC-MS : Detect impurities >0.1% using reverse-phase columns (C18) with UV/Vis or MS detection .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N to confirm purity .
- X-ray Crystallography : Resolve structural ambiguities in polymorphic forms .
Methodological Considerations
Q. How are reaction yields improved during scale-up synthesis?
Q. What strategies mitigate stability issues during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
